COX-2 Selectivity: Columbin Exhibits 6.2-Fold Higher Potency for COX-2 over COX-1
Columbin demonstrates clear selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), with EC50 values of 53.1 μM for COX-2 versus 327 μM for COX-1, yielding a COX-1/COX-2 selectivity ratio of approximately 6.2 [1]. In biochemical assay format, at 100 μM concentration, columbin inhibited COX-1 by 63.7±6.4% while inhibiting COX-2 by 18.8±1.5% [2]. Molecular docking analysis revealed that this selectivity is driven by specific interactions with COX-2 active site residues Tyr385 (involved in hydrogen abstraction from arachidonate C-13) and Arg120 (critical for high-affinity arachidonate binding) [2]. In contrast, aspirin—a non-selective COX inhibitor used as a positive control in the same study—lacks this differential selectivity profile.
| Evidence Dimension | COX-2 vs. COX-1 inhibitory potency (EC50) |
|---|---|
| Target Compound Data | COX-2 EC50 = 53.1 μM; COX-1 EC50 = 327 μM |
| Comparator Or Baseline | Aspirin (non-selective COX inhibitor, positive control in same study) |
| Quantified Difference | COX-1/COX-2 selectivity ratio = 6.2 (columbin); Aspirin lacks comparable COX-2 selectivity |
| Conditions | In vitro biochemical COX inhibition assay; EC50 determination |
Why This Matters
For researchers requiring COX-2-preferential inhibition without complete COX-1 suppression—relevant to gastrointestinal safety profiling or inflammation models where COX-1 sparing is desirable—columbin provides a quantifiable selectivity advantage over non-selective NSAIDs like aspirin.
- [1] Probes & Drugs Portal. Columbin (PD063751) compound entry. Pharmacological activity data. Accessed 2026. View Source
- [2] Abdelwahab, S.I., Koko, W.S., Taha, M.M.E., Mohan, S., Achoui, M., Abdulla, M.A., Mustafa, M.R., Ahmad, S., Noordin, M.I., Yong, C.L., Sulaiman, M.R., Othman, R., Hassan, A.A. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation. European Journal of Pharmacology. 2012; 678(1-3):61-70. View Source
